molecular formula C10H23ClN4 B13764763 Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride CAS No. 76487-49-5

Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride

Cat. No.: B13764763
CAS No.: 76487-49-5
M. Wt: 234.77 g/mol
InChI Key: VEIPVEJOFFULAE-UHFFFAOYSA-N
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Description

2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride is a heterocyclic organic compound with the molecular formula C10H23ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azocane ring and a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Various nucleophiles like amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves its interaction with molecular targets in the body. The compound is believed to inhibit the release of norepinephrine at nerve endings, leading to a decrease in blood pressure. This action is mediated through the inhibition of post-ganglionic adrenergic nerves, which play a crucial role in the regulation of cardiovascular functions.

Comparison with Similar Compounds

2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:

    Guanethidine: Another antihypertensive agent with a similar mechanism of action but different structural features.

    Reserpine: A compound that also inhibits norepinephrine release but has a different chemical structure and additional pharmacological effects.

    Clonidine: An antihypertensive agent with a different mechanism of action, acting as an agonist at alpha-2 adrenergic receptors.

The uniqueness of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

76487-49-5

Molecular Formula

C10H23ClN4

Molecular Weight

234.77 g/mol

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;hydrochloride

InChI

InChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H

InChI Key

VEIPVEJOFFULAE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N.Cl

Origin of Product

United States

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